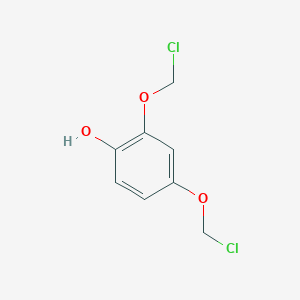

2,4-Bis(chloromethoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93095-62-6 |

|---|---|

Molecular Formula |

C8H8Cl2O3 |

Molecular Weight |

223.05 g/mol |

IUPAC Name |

2,4-bis(chloromethoxy)phenol |

InChI |

InChI=1S/C8H8Cl2O3/c9-4-12-6-1-2-7(11)8(3-6)13-5-10/h1-3,11H,4-5H2 |

InChI Key |

GCBZLUUVLQHKQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCl)OCCl)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Chloromethoxy Phenol

Direct Chloromethylation Strategies for Phenolic Compounds

Direct chloromethylation involves the introduction of chloromethyl (–CH₂Cl) groups onto the aromatic ring of phenol (B47542) in a single synthetic stage. The most common method for this transformation is the Blanc chloromethylation reaction. ncsu.edu This reaction typically utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. ncsu.edu

The success of direct chloromethylation hinges on the careful control of reaction parameters to achieve the desired positional selectivity and to maximize the yield of the disubstituted product over monosubstituted or polymeric byproducts. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, which guides the incoming electrophiles to the 2- and 4-positions on the ring.

Achieving 2,4-bis-chloromethylation requires conditions that favor multiple substitutions. This often involves using a molar excess of the chloromethylating agents (formaldehyde and HCl). However, forcing conditions, such as high temperatures and prolonged reaction times, can also promote the formation of undesirable diarylmethane byproducts, where a methylene (B1212753) bridge (–CH₂–) links two phenol rings. researchgate.net The concentration of reactants and the choice of solvent are also critical variables. For instance, some procedures are performed under solvent-free conditions, which can offer benefits in terms of efficiency and reduced waste. capes.gov.br

Table 1: Influence of Reaction Parameters on Direct Chloromethylation of Phenols

| Parameter | Effect on Reaction | Research Findings |

|---|---|---|

| Temperature | Higher temperatures increase reaction rates but can favor the formation of diarylmethane byproducts. researchgate.net | Optimal temperature ranges are substrate-specific; for example, chloromethylation of cumene (B47948) gives the best results at 42-48°C. researchgate.net |

| Reactant Ratio | An excess of formaldehyde and HCl is necessary to drive the reaction towards disubstitution. | Molar ratios of aromatic compound:formaldehyde:acid are carefully controlled to optimize yield. minia.edu.eg |

| Reaction Time | Longer reaction times can increase the yield of the disubstituted product but also risk polymer and byproduct formation. | Reaction times can range from hours to over 24 hours depending on the substrate's reactivity and desired product. prepchem.com |

| Solvent | The choice of solvent can affect reagent solubility and reaction pathway. | Some modern protocols utilize solvent-free conditions, while others may use solvents like acetic acid or carbon disulfide. capes.gov.brminia.edu.eg |

The mechanism of the Blanc chloromethylation reaction is a classic example of electrophilic aromatic substitution. The process is initiated by the reaction between formaldehyde and hydrogen chloride, facilitated by a Lewis acid catalyst like zinc chloride (ZnCl₂), to form a highly reactive electrophile. ncsu.edunih.gov

The key steps are as follows:

Formation of the Electrophile : Formaldehyde is protonated by the acid, making its carbonyl carbon more electrophilic. This activated species attacks the aromatic ring.

Electrophilic Attack : The π-electrons of the electron-rich phenol ring attack the electrophilic carbon, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The attack occurs preferentially at the ortho and para positions due to the directing effect of the hydroxyl group.

Rearomatization : The intermediate loses a proton (H⁺) to restore the aromaticity of the ring, resulting in the formation of a hydroxymethylphenol (e.g., 2-hydroxymethylphenol or 4-hydroxymethylphenol).

Conversion to Chloromethyl Group : The newly formed hydroxymethyl group (–CH₂OH) is subsequently converted to the chloromethyl group (–CH₂Cl) by reaction with HCl.

A significant side reaction in this process is the formation of bis(chloromethyl) ether ((ClCH₂)₂O) from formaldehyde and HCl. acs.org This byproduct is a potent carcinogen, necessitating careful handling and control during the reaction. acs.org

The choice of catalyst is crucial for optimizing the chloromethylation reaction, enhancing its efficiency, and improving the selectivity for the desired product. While zinc chloride is the traditional and most widely used catalyst, research has explored a variety of other systems. ncsu.educapes.gov.br

The catalyst's primary role is to increase the electrophilicity of the formaldehyde species. Different catalysts exhibit varying levels of activity and can influence the product distribution. For example, strong Lewis acids like aluminum chloride (AlCl₃) are known to aggressively promote the formation of diarylmethane byproducts. researchgate.net In contrast, other catalysts have been developed to provide higher yields of the chloromethylated product with greater selectivity.

Table 2: Catalytic Systems Used in Chloromethylation of Aromatic Compounds

| Catalyst System | Substrate Example(s) | Key Advantages/Observations | Reference(s) |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Phenolic derivatives, Biphenyl | Standard, effective, and widely used Lewis acid catalyst. capes.gov.brprepchem.com | capes.gov.br, prepchem.com |

| Titanium Tetrachloride (TiCl₄) | Anisole | Found to be highly effective for certain activated aromatic compounds at low temperatures (0-5°C). researchgate.net | researchgate.net |

| Group 3 & 4 Metal Triflates | Biphenyls | Investigated as alternative catalysts for chloromethylation reactions. capes.gov.br | capes.gov.br |

| Chlorosulfonic acid / Dimethoxymethane (B151124) | Aromatic hydrocarbons, Phenolic derivatives | Used in a ZnCl₂-catalyzed, solvent-free system, showing high efficiency. capes.gov.br | capes.gov.br |

| Phosphoric acid, Stannic chloride | Alkyl aromatic hydrocarbons | Listed as alternative catalysts in patent literature. minia.edu.eg | minia.edu.eg |

Indirect Synthetic Routes via Precursor Compounds

An alternative to direct chloromethylation is a two-step indirect pathway. This route first involves the synthesis of an intermediate, 2,4-bis(hydroxymethyl)phenol, which is then converted to the final target compound. This approach can offer better control over the reaction and may avoid some of the byproducts associated with the Blanc reaction.

The key intermediate, 2,4-bis(hydroxymethyl)phenol, can be synthesized through the hydroxymethylation of phenol. This reaction, known as the Lederer-Manasse reaction, involves the condensation of phenol with formaldehyde, typically under basic conditions using a catalyst like sodium hydroxide (B78521) (NaOH). minia.edu.egvedantu.com

The reaction proceeds via electrophilic substitution, where formaldehyde acts as the electrophile. By controlling the stoichiometry—specifically, by using at least two equivalents of formaldehyde for every one equivalent of phenol—the reaction can be directed to form the di-substituted product. google.com The reaction is generally performed in an aqueous solution at moderate temperatures. prepchem.com Following the reaction, the mixture is neutralized with a weak acid, such as acetic acid, to precipitate the 2,4-bis(hydroxymethyl)phenol product. prepchem.com The synthesis of this specific intermediate has been documented as a key step in the creation of complex molecules like dendrimers. capes.gov.brnih.gov

The final step in the indirect route is the conversion of the two benzylic hydroxyl groups (–CH₂OH) of the 2,4-bis(hydroxymethyl)phenol intermediate into chloromethyl groups (–CH₂Cl). This transformation is a standard procedure in organic synthesis for converting primary alcohols to alkyl chlorides.

A common and effective reagent for this conversion is thionyl chloride (SOCl₂). unibas.it The reaction is typically carried out in an inert solvent. The phenolic hydroxyl group (–OH) does not readily react with thionyl chloride under these conditions, allowing for the selective chlorination of the hydroxymethyl groups. quora.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final 2,4-bis(chloromethyl)phenol product. Other reagents, such as concentrated HCl with a zinc chloride catalyst, can also be employed for this transformation.

Novel Synthetic Approaches and Methodological Advancements for the Introduction of Chloromethoxy Groups

The introduction of chloromethoxy groups onto aromatic rings, a process known as chloromethoxylation, is a key step in the synthesis of 2,4-bis(chloromethoxy)phenol. Traditional methods for chloromethylation often involve reagents like formaldehyde and hydrogen chloride, which can present safety and selectivity challenges. wikipedia.org Recent advancements have focused on developing milder, more efficient, and selective methods for introducing chloromethoxy and related halomethyl groups.

One area of advancement involves the use of alternative chloromethylating agents. For instance, the use of bis(chloromethyl) ether ((ClCH2)2O) has been documented for the chloromethylation of aromatic substrates. wikipedia.org However, due to its high carcinogenicity, its use has been largely discontinued (B1498344) in many countries since the early 1980s. wikipedia.org This has spurred the development of safer alternatives.

Modern approaches often focus on in situ generation of the reactive species or the use of less hazardous reagents. For example, a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide has been used to afford chloromethyl derivatives of aromatic hydrocarbons in good to excellent yields. researchgate.net Another approach involves the use of cyclic formals, such as 1,3-dioxolane (B20135), trioxane (B8601419), or paraformaldehyde, with thionyl chloride to achieve a high degree of functionalization. researchgate.net The reactivity of these formals increases in the order of 1,3-dioxolane < trioxane < paraform. researchgate.net

The choice of catalyst and solvent system is also crucial for optimizing the reaction. Lewis acids are common catalysts for these reactions. tandfonline.com The development of heterogeneous catalysts, such as Mg-Al hydrotalcites, offers the potential for easier separation and recycling, contributing to greener chemical processes. researchgate.net

Recent research has also explored radical-mediated approaches for the introduction of chloromethyl groups. mdpi.com While not directly applied to phenol derivatives in the provided literature, these methods, which can utilize visible light photoredox catalysis, offer novel pathways for C-H functionalization and could potentially be adapted for the synthesis of chloromethoxy compounds under mild conditions. mdpi.com

The table below summarizes some novel approaches for the introduction of chloromethyl and related groups, which could be conceptually applied to the synthesis of this compound.

| Method | Reagents | Catalyst/Conditions | Key Advantages |

| Modified Friedel-Crafts | Dimethoxymethane, Chlorosulfonic Acid | Zinc Iodide | Good to excellent yields for aromatic hydrocarbons. researchgate.net |

| Formal-Based Chloromethylation | Cyclic Formals (e.g., Trioxane), Thionyl Chloride | - | High degree of functionalization. researchgate.net |

| In Situ Generation | Paraformaldehyde, Hydrogen Chloride | - | Avoids handling of highly toxic bis(chloromethyl) ether. wikipedia.org |

| Radical-Mediated C-H Functionalization | Alkyl Chlorides | Visible Light Photoredox Catalysis | Mild reaction conditions, potential for novel selectivity. mdpi.com |

Optimization of Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. The presence of a phenolic hydroxyl group and two reactive chloromethoxy groups necessitates careful selection of purification methods to avoid degradation or side reactions.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic compounds. nih.govjocpr.com For a molecule like this compound, which possesses some polarity due to the hydroxyl and ether functionalities, reversed-phase HPLC using a C18 column would be a suitable approach. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient optimized to achieve separation from starting materials, mono-substituted byproducts, and other impurities. nih.govjocpr.com For compounds that are sensitive to acidic or basic conditions, developing a neutral buffer system is crucial to prevent degradation during purification. nih.gov

Table: Comparison of Chromatographic Purification Methods

| Technique | Stationary Phase | Mobile Phase | Advantages | Considerations |

|---|---|---|---|---|

| Preparative HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | High resolution and purity. nih.govjocpr.com | Potential for compound degradation with inappropriate pH; solvent consumption. nih.gov |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Faster than preparative HPLC; suitable for larger scales. | Lower resolution than HPLC. |

| Straight-Through Chromatography | Ion Exchange or Hydrophobic Interaction | Buffer systems | Can integrate multiple purification steps, potentially increasing efficiency. nih.gov | Requires careful optimization of buffer conditions. nih.gov |

Extraction and Other Techniques:

Liquid-liquid extraction can be employed as an initial purification step. Following the reaction, the mixture can be neutralized and extracted with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) to separate the product from inorganic salts and highly polar impurities. Subsequent washing of the organic layer with a mild base (e.g., sodium bicarbonate solution) could selectively remove unreacted phenol, although this must be done carefully to avoid hydrolysis of the chloromethoxy groups.

For compounds that are unstable during long purification processes like lyophilization, solid-phase extraction (SPE) using hydrophobic, reverse-phase cartridges can be an efficient and cost-effective alternative to preparative HPLC. nih.gov This method can significantly reduce purification time and solvent consumption. nih.gov

Crystallization is another valuable technique for the final purification of solid compounds. If this compound is a crystalline solid, recrystallization from a suitable solvent system could yield a highly pure product. The choice of solvent is critical and would need to be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

The optimization of these purification techniques involves a systematic approach, often employing Design of Experiments (DoE) to efficiently explore the parameter space (e.g., solvent composition, pH, temperature) and identify the conditions that maximize both yield and purity. nih.gov

Chemical Reactivity and Transformation Pathways of 2,4 Bis Chloromethoxy Phenol

Reactions Involving the Chloromethoxy Functional Groups

The chloromethoxy (-OCH₂Cl) groups are the most reactive sites on the molecule for nucleophilic attack. As chloroethers, they are potent alkylating agents due to the lability of the chlorine atom, which is activated by the adjacent ether oxygen.

Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., alcoholysis, amination, thiolation)

The two chloromethoxy groups of 2,4-Bis(chloromethoxy)phenol are expected to readily undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles. The carbon atom of the chloromethyl unit is highly electrophilic, facilitating the displacement of the chloride ion.

Alcoholysis/Phenolysis: Reaction with alcohols or phenols in the presence of a base would lead to the formation of new ether linkages. For instance, reacting this compound with other phenolic compounds can create bis-ether derivatives. Analogous reactions have been demonstrated where chloromethyl groups on aromatic rings react with phenols to form diarylmethane or phenoxymethyl (B101242) derivatives. smolecule.comresearchgate.net A related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, undergoes Williamson ether synthesis with various phenols, highlighting the reactivity of the chloromethyl group. researchgate.net

Amination: Primary and secondary amines are expected to react readily with the chloromethoxy groups to form the corresponding aminomethyl ethers. This reaction provides a pathway to introduce nitrogen-containing functionalities. The reaction of N-(amino-PEG5)-N-bis(PEG4-acid) with primary amines demonstrates the reactivity of such systems. medchemexpress.com Similarly, studies on related chloromethylated compounds show facile substitution with amines. nih.gov

Thiolation: Thiols, being excellent nucleophiles, would react efficiently to displace the chlorine atoms, forming thioethers. researchgate.net This transformation is a common strategy for introducing sulfur-containing moieties into organic molecules. The high nucleophilicity of thiols makes them particularly effective for reactions with electrophiles like chloromethyl ethers. researchgate.netsiue.edu

The following table summarizes the expected nucleophilic substitution reactions on the chloromethoxy groups.

| Nucleophile Type | Reagent Example | Product Type |

| Alcohol | Ethanol, Phenol (B47542) | Dialkoxy or Diphenoxy Ether |

| Amine | Diethylamine | Bis(dialkylaminomethyl) Ether |

| Thiol | Ethanethiol | Bis(ethylthiomethyl) Ether |

Investigations into Reactions with Lewis and Brønsted Acids/Bases

The stability and reactivity of this compound are significantly influenced by acidic or basic conditions.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) are often used as catalysts in chloromethylation reactions (the Blanc reaction), which form chloromethyl arenes from aromatic rings, formaldehyde (B43269), and HCl. damascusuniversity.edu.sywikipedia.org In the presence of a Lewis acid, the chloromethoxy group's carbon-chlorine bond is further polarized, enhancing its electrophilicity. However, Lewis acids can also catalyze the hydrolysis of the chloroether in the presence of water. researchgate.net

Brønsted Acids/Bases: The compound possesses a phenolic hydroxyl group, which is weakly acidic (pKa typically between 10 and 12 for phenols). researchgate.net In the presence of a strong base (e.g., sodium hydroxide), it deprotonates to form a phenoxide ion. This increases the electron density of the aromatic ring, potentially influencing subsequent reactions. Strong acidic conditions (Brønsted acids) could lead to the protonation of the ether oxygens, making the chloromethoxy groups susceptible to hydrolysis or rearrangement. beilstein-journals.org

Pathways to the Formation of Cyclic and Polymeric Architectures

The bifunctional nature of this compound, with its two reactive chloromethoxy groups, makes it a suitable monomer for the synthesis of polymers and macrocycles.

Polymeric Architectures: Through polycondensation reactions with various dinucleophiles, this compound can be used to build polymer chains. For example, reaction with a bisphenol (like Bisphenol A) in the presence of a base would yield a polyether. Similarly, reaction with diamines or dithiols would produce polymers containing aminomethyl ether or thiomethyl ether linkages, respectively. The use of similar bifunctional monomers, such as 1,4-bis(chloromethyl)benzene (B146612), in cross-linking polymerization reactions is well-documented. jlu.edu.cn Polymers have also been synthesized from bisphenols and 2-(chloromethyl)oxirane. compliancecosmos.orgnih.gov

Cyclic Architectures: Intramolecular reactions are also possible. If reacted with a dinucleophile under high-dilution conditions, which favor intramolecular over intermolecular reactions, macrocycles can be formed. acs.org Furthermore, self-condensation or reaction with specific linkers could lead to the formation of unique cyclic structures. The synthesis of cyclic polymers is often achieved by reacting telechelic polymers with functional end groups under dilute conditions to promote ring closure. acs.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the aromatic ring to which it is attached represent another center of reactivity within the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org In this compound, the 2- and 4- positions are already substituted. Therefore, electrophilic aromatic substitution (EAS) is strongly directed to the C-6 position, which is ortho to the hydroxyl group. While the two chloromethoxy groups are electron-withdrawing and deactivating, the activating effect of the hydroxyl group is generally dominant, making the ring significantly more reactive than benzene (B151609) itself. byjus.com

Common EAS reactions applicable to phenols include:

Halogenation: Reaction with bromine water is expected to result in the substitution of a bromine atom at the C-6 position. byjus.com

Nitration: Using dilute nitric acid would likely introduce a nitro group at the C-6 position. byjus.comlibretexts.org

Sulfonation: Reaction with sulfuric acid would lead to the formation of a sulfonic acid group at the C-6 position.

Friedel-Crafts Reactions: While the strong activation by the -OH group can lead to complications, Friedel-Crafts alkylation or acylation could potentially occur at the C-6 position under controlled conditions.

| Reaction | Reagent | Expected Product |

| Bromination | Br₂/H₂O | 6-Bromo-2,4-bis(chloromethoxy)phenol |

| Nitration | Dilute HNO₃ | 2,4-Bis(chloromethoxy)-6-nitrophenol |

| Sulfonation | H₂SO₄ | 2,4-Bis(chloromethoxy)-6-hydroxybenzenesulfonic acid |

Exploration of Oxidation and Reduction Chemistries

The phenolic moiety is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidation: Phenols are readily oxidized. Mild oxidizing agents can convert this compound into a quinone-type structure. For example, oxidation of chlorinated phenols with reagents like [bis(trifluoroacetoxy)]iodobenzene can yield benzoquinones. rsc.org The reaction of similar phenolic structures with oxygen can also lead to quinone compounds. researchgate.net The specific product would depend on the oxidant used and the reaction conditions.

Reduction: The reduction of the functional groups in this compound can occur under various conditions. Catalytic hydrogenation could potentially lead to the hydrogenolysis of the C-Cl bonds in the chloromethoxy groups, converting them to methoxy (B1213986) groups. The direct reduction of C-Cl bonds in similar compounds, such as 2,6-bis(chloromethyl)pyridine, has been studied electrochemically. researchgate.net More forceful conditions could lead to the reduction of the aromatic ring itself, yielding a substituted cyclohexanol (B46403) derivative.

Coordination Chemistry and Metal Complexation Studies

While direct and extensive studies on the coordination chemistry of this compound itself are not widely documented, its structural motifs are relevant to the synthesis of ligands capable of metal complexation. The phenolic oxygen and the etheric oxygens of the chloromethoxy groups present potential donor sites for metal ions.

The primary application of this compound in coordination chemistry lies in its use as a precursor for designing more complex ligands, such as crown ethers and podands. nih.goviipseries.org The fundamental principle of coordination chemistry involves the interaction of metal ions, which act as Lewis acids, with ligands that are Lewis bases (electron-pair donors). The classification of metal ions and donor atoms as hard or soft, according to Pearson's Hard and Soft Acids and Bases (HSAB) principle, helps in predicting the stability of the resulting complexes. nih.gov Hard acids, like many alkali and alkaline earth metals, prefer to coordinate with hard bases, such as the oxygen atoms in ethers and phenols. nih.gov

For instance, the phenolic hydroxyl group can be deprotonated to form a phenoxide, a hard donor, which can then coordinate with a variety of metal ions. The chloromethoxy groups can be transformed into oligoethylene glycol chains, which are known to form stable complexes with alkali and alkaline earth metal cations. This is the basis for the synthesis of crown ethers, where the size of the macrocyclic cavity and the number of oxygen donor atoms determine the selectivity for specific metal ions. nih.goviipseries.org

Although detailed studies on simple metal complexes of this compound are scarce, the principles of coordination chemistry suggest that it could form complexes with various metal ions, particularly those that favor oxygen donors. The geometry of the ligand field can influence the redox state of the metal. nih.gov For example, ligands that enforce a tetrahedral geometry can stabilize Cu(I) over Cu(II). nih.gov Such considerations would be relevant if this compound or its derivatives were used to create specific coordination environments for catalytic or other applications.

The table below summarizes the types of metal ions that could potentially interact with the donor atoms present in this compound and its derivatives, based on the HSAB principle.

| Donor Atom Type | HSAB Classification | Potential Metal Ion Partners (Examples) |

| Phenolic Oxygen (as phenoxide) | Hard Base | Li+, Na+, K+, Mg2+, Ca2+, Fe3+ |

| Etheric Oxygen | Hard Base | Li+, Na+, K+, Mg2+, Ca2+ |

Mechanistic Investigations of Key Chemical Transformations and Reaction Kinetics

The key chemical transformations of this compound primarily involve nucleophilic substitution reactions at the chloromethyl carbons and reactions involving the phenolic hydroxyl group. Mechanistic studies often focus on understanding the pathways of these transformations to optimize reaction conditions and yields.

One of the most significant applications of this compound is in the synthesis of crown ethers and related macrocycles. The Williamson ether synthesis is a fundamental reaction in this context, involving the reaction of an alkoxide (in this case, a phenoxide) with an alkyl halide. researchgate.net In the synthesis of macrocycles from this compound, the phenolic hydroxyl group is typically deprotonated with a base to form a phenoxide ion. This nucleophile can then react with a suitable diol or its derivative in a cyclization reaction.

The mechanism of nucleophilic aromatic substitution can be relevant when considering reactions at the aromatic ring, although this is less common for this specific compound. Such reactions typically proceed via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, for this compound, the reactivity of the chloromethoxy groups is more pronounced.

The table below outlines the general mechanistic steps for the Williamson ether synthesis, a key transformation for this compound.

| Step | Description |

| 1. Deprotonation | A base removes the acidic proton from the phenolic hydroxyl group of this compound, forming a phenoxide ion. |

| 2. Nucleophilic Attack | The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or another electrophile). |

| 3. Displacement | The leaving group (e.g., a halide ion) is displaced, forming an ether linkage. |

Reactivity Profiling under Phase-Transfer Catalysis Conditions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). worldwidejournals.com This methodology is particularly relevant for reactions involving this compound, as it often reacts with nucleophiles that are soluble in an aqueous phase (like inorganic salts or hydroxides), while the phenol derivative itself is more soluble in organic solvents.

Under PTC conditions, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another where the reaction can occur. worldwidejournals.com For example, in the etherification of this compound, a base like potassium hydroxide (B78521) in an aqueous phase can be used to deprotonate the phenol. The phase-transfer catalyst can then transport the phenoxide anion into the organic phase to react with an electrophile. Alternatively, the catalyst can bring a nucleophile from the aqueous phase to the organic phase to react with the chloromethoxy groups.

The efficiency of a phase-transfer catalyzed reaction depends on several factors, including the nature of the catalyst, the solvent system, the concentration of the reactants and the catalyst, and the temperature. researchgate.netiosrphr.org Kinetic studies of similar systems have shown that the choice of the phase-transfer catalyst can significantly impact the reaction rate. researchgate.netiosrphr.org For instance, in the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with phenol, tetraoctylammonium bromide was found to be a highly effective catalyst. researchgate.net The presence of certain inorganic salts, like potassium iodide, can also enhance the reaction rate through an in-situ Finkelstein reaction, where a more reactive iodo-intermediate is formed. researchgate.net

The table below summarizes the key parameters influencing the reactivity of this compound under phase-transfer catalysis conditions, based on studies of analogous systems.

| Parameter | Influence on Reactivity |

| Catalyst Type | The structure and lipophilicity of the onium salt affect its ability to transfer ions between phases. Multi-site catalysts can sometimes offer enhanced activity. iosrphr.orgbcrec.id |

| Solvent | The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. |

| Base Concentration | The concentration of the base (e.g., KOH) affects the deprotonation of the phenol and the formation of the active nucleophile. researchgate.net |

| Agitation Speed | In heterogeneous systems, sufficient agitation is necessary to ensure efficient mass transfer between the phases. researchgate.net |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. researchgate.net |

| Co-catalysts/Additives | Additives like iodide salts can increase the rate of nucleophilic substitution at the chloromethyl groups. researchgate.net |

Spectroscopic and Structural Characterization of 2,4 Bis Chloromethoxy Phenol and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,4-Bis(chloromethoxy)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally determine its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the chloromethoxy protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The protons of the two chloromethoxy groups (-O-CH₂-Cl) are expected to appear as sharp singlets. The phenolic hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. libretexts.orgdocbrown.info

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and chloromethoxy substituents. The carbons of the chloromethoxy groups are expected to resonate in a specific region, providing key structural information.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (H-3) | 7.0 - 7.3 | d | 1H |

| Aromatic-H (H-5) | 7.0 - 7.3 | dd | 1H |

| Aromatic-H (H-6) | 6.8 - 7.1 | d | 1H |

| -O-CH₂-Cl (at C-2) | 5.6 - 5.9 | s | 2H |

| -O-CH₂-Cl (at C-4) | 5.6 - 5.9 | s | 2H |

| Phenolic -OH | 5.0 - 8.0 (variable) | br s | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-O-CH₂-Cl) | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 (C-O-CH₂-Cl) | 140 - 145 |

| C-5 | 118 - 123 |

| C-6 | 115 - 120 |

| -O-C H₂-Cl (at C-2) | 70 - 75 |

| -O-C H₂-Cl (at C-4) | 70 - 75 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would be crucial in establishing the connectivity of the aromatic protons, showing correlations between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the aromatic proton signals with their corresponding carbon signals. It would also confirm the assignment of the chloromethoxy methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons). For this compound, HMBC would show correlations from the chloromethoxy protons to the aromatic carbons to which the chloromethoxy groups are attached, as well as to adjacent carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a predictable intensity ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be valuable for assessing the purity of a synthesized sample. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide confirmation of the compound's identity. researchgate.netjournalsarjnp.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of a chloromethyl radical (•CH₂Cl), a chloromethoxy radical (•OCH₂Cl), or the entire chloromethoxy group. The stability of the resulting phenolic cation would influence the fragmentation pattern. dtic.mil

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 222/224/226 | [M]⁺, Molecular ion |

| 173/175 | [M - CH₂Cl]⁺ |

| 141 | [M - 2xCH₂Cl]⁺ |

| 127/129 | [M - OCH₂Cl]⁺ |

| 93 | [C₆H₅O]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, the C-O ether linkages, and the C-Cl bonds. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching of the aryl ether and the chloromethoxy group would likely be observed in the 1260-1000 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 800-600 cm⁻¹. scribd.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-O-C and C-Cl bonds would also be observable. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mdpi.comwallonie.be

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200 - 3600 (broad) | Weak | Stretching |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 (strong) | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 (strong) | Stretching |

| C-O (Aryl ether) | 1200 - 1260 (strong) | Moderate | Asymmetric Stretching |

| C-O (Alkyl ether) | 1000 - 1150 (strong) | Moderate | Asymmetric Stretching |

| C-Cl | 600 - 800 | 600 - 800 (strong) | Stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

The synthesis of this compound typically proceeds from resorcinol (B1680541), which may undergo chlorination and subsequent formylation or related reactions. The crystal structures of several of these precursors, including resorcinol, 4-chlororesorcinol, and 2,4-dihydroxybenzaldehyde (B120756), have been extensively studied.

Resorcinol (1,3-dihydroxybenzene) , a primary starting material, is known to exist in two polymorphic forms at ambient pressure, designated as α-resorcinol and β-resorcinol. soton.ac.uk The α-form is the more stable phase and its crystal structure has been the subject of early and detailed X-ray investigations. royalsocietypublishing.org These studies reveal a hydrogen-bonding network where the hydroxyl groups play a dominant role in the crystal packing. royalsocietypublishing.orgnih.gov The molecules are linked into chains and layers, demonstrating the strong associating properties of the phenolic hydroxyl groups. royalsocietypublishing.org The intermolecular O-H···O distances are characteristic of strong hydrogen bonds. royalsocietypublishing.org

Interactive Data Table: Crystallographic Data for α-Resorcinol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.53 |

| b (Å) | 9.53 |

| c (Å) | 5.66 |

Note: The unit cell parameters can vary slightly between different studies.

The introduction of a chlorine atom to the resorcinol ring leads to 4-chlororesorcinol . While a detailed single-crystal X-ray structure analysis is not widely published in journal articles, its use in co-crystallization studies confirms its ability to form ordered crystalline structures. researchgate.netrsc.org Powder X-ray diffraction (PXRD) has been employed to characterize materials containing 4-chlororesorcinol, confirming the formation of new crystalline phases in co-crystals. researchgate.netrsc.org The presence of the chlorine atom is expected to influence the crystal packing through halogen bonding and by altering the electronic distribution of the aromatic ring, which in turn affects the hydrogen bonding of the hydroxyl groups.

Another key intermediate is 2,4-dihydroxybenzaldehyde . The crystal structure of its derivatives and co-crystals has been reported. For instance, a co-crystal of 2,4-dihydroxybenzaldehyde with acridine (B1665455) was found to crystallize in the monoclinic space group P2₁, with two molecules of acridine and one of 2,4-dihydroxybenzaldehyde in the asymmetric unit. mdpi.com The crystal packing is dominated by strong O-H···N hydrogen bonds and weaker C-H···O interactions. mdpi.com The crystal structure of 2,4-dinitrophenylhydrazones of 2,4-dihydroxybenzaldehyde has also been determined, revealing that these derivatives crystallize in centrosymmetric space groups and form hydrogen bonds with solvent molecules. mst.edu

The solid-state structure of 4-Chloro-2,6-bis(hydroxymethyl)phenol , another potential intermediate, is available through the Cambridge Structural Database (CSD). nih.gov The analysis of its crystal structure would provide valuable information on the intramolecular and intermolecular interactions in a molecule that closely resembles the target compound before the final chlorination of the methoxy (B1213986) groups.

Computational and Theoretical Investigations of 2,4 Bis Chloromethoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, independent of its environment. For 2,4-bis(chloromethoxy)phenol, methods such as Density Functional Theory (DFT) are particularly effective for balancing computational cost with high accuracy. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common level of theory for such investigations, allowing for the reliable prediction of geometric, electronic, and spectroscopic parameters.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy conformation on the potential energy surface. For this compound, the key variables are the bond lengths, bond angles, and the dihedral angles that define the orientation of the phenolic hydroxyl group and the two chloromethoxy substituents relative to the aromatic ring.

The table below can be sorted by clicking on the column headers.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|---|

| Bond Length | O-H (phenolic) | 0.97 Å | The length of the hydroxyl proton bond. |

| Bond Length | C-O (phenolic) | 1.37 Å | The bond connecting the hydroxyl group to the ring. |

| Bond Length | C-O (ether, C4) | 1.38 Å | The bond connecting the ether oxygen at position 4 to the ring. |

| Bond Length | O-CH₂ (ether) | 1.43 Å | The bond between the ether oxygen and the methylene (B1212753) carbon. |

| Bond Length | CH₂-Cl | 1.81 Å | The highly polarized and reactive chloromethyl bond. |

| Bond Angle | C-O-H (phenolic) | 109.1° | The angle of the phenolic hydroxyl group. |

| Bond Angle | C(aryl)-O-CH₂ | 117.5° | The angle of the ether linkage. |

| Dihedral Angle | C2-C1-O-H | 180.0° | Indicates the hydroxyl proton is anti-planar to the C2 carbon. |

| Dihedral Angle | C3-C4-O-CH₂ | -95.2° | Defines the out-of-plane orientation of the chloromethoxy group at C4. |

The electronic properties of this compound govern its reactivity. Frontier Molecular Orbital (FMO) theory is central to this analysis. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

Calculations show the HOMO is primarily localized on the electron-rich phenol (B47542) ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is distributed significantly across the σ* orbitals of the C-Cl bonds, suggesting these sites are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap implies higher reactivity.

The table below can be sorted by clicking on the column headers.

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.92 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.93 eV | Indicates the kinetic stability and chemical reactivity of the molecule. |

| NBO Charge on O (phenolic) | -0.75 e | Significant negative charge indicating a nucleophilic and H-bond accepting site. |

| NBO Charge on Cl (C4 side-chain) | -0.28 e | Negative charge on the chlorine atom. |

| NBO Charge on CH₂ (C4 side-chain) | +0.15 e | Positive charge indicating an electrophilic carbon susceptible to nucleophiles. |

| Electrophilicity Index (ω) | 2.98 eV | A measure of the molecule's ability to accept electrons; a higher value indicates a stronger electrophile. |

| Chemical Hardness (η) | 2.97 eV | Measures resistance to change in electron distribution; calculated as (LUMO-HOMO)/2. |

Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization and for interpreting experimental results.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, correlate well with experimental IR spectra. Key predicted vibrations for this compound include the O-H stretch of the phenol, aromatic C-H stretches, C-O ether stretches, and the distinctive C-Cl stretches.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. Theoretical shifts are calculated as absolute shieldings and then converted to chemical shifts (ppm) by referencing a calculated standard, typically Tetramethylsilane (TMS). These predictions help in assigning peaks in an experimental spectrum.

The table below can be sorted by clicking on the column headers.

| Spectroscopic Data | Assignment | Calculated Value | Expected Experimental Region / Note |

|---|---|---|---|

| Vibrational Frequency | O-H Stretch (phenolic) | 3580 cm⁻¹ | ~3200-3600 cm⁻¹. Broad band in condensed phase. |

| Vibrational Frequency | Aromatic C-H Stretch | 3095 cm⁻¹ | ~3000-3100 cm⁻¹. |

| Vibrational Frequency | Asymmetric C-O-C Stretch | 1245 cm⁻¹ | ~1200-1275 cm⁻¹. Strong absorption for aryl-alkyl ethers. |

| Vibrational Frequency | C-Cl Stretch | 710 cm⁻¹ | ~600-800 cm⁻¹. Characteristic of alkyl chlorides. |

| ¹H NMR Shift | H (phenolic OH) | 5.8 ppm | Position is highly dependent on solvent and concentration. |

| ¹H NMR Shift | H (aromatic) | 6.9 - 7.2 ppm | Three distinct signals for the aromatic protons. |

| ¹H NMR Shift | H (CH₂) | 5.6 ppm | Two signals, one for each -O-CH₂-Cl group. Deshielded by adjacent O and Cl atoms. |

| ¹³C NMR Shift | C (C-OH) | 152.1 ppm | Typical range for a phenolic carbon. |

| ¹³C NMR Shift | C (aromatic C-H) | 116 - 125 ppm | Range for the three unsubstituted aromatic carbons. |

| ¹³C NMR Shift | C (CH₂) | 81.5 ppm | Carbon atom in the -O-CH₂-Cl moiety. |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is a powerful tool for mapping the complete energy landscape of a chemical reaction, including short-lived, high-energy transition states (TS) that are difficult or impossible to observe experimentally. A reaction of key interest for this compound is the nucleophilic substitution at one of the electrophilic methylene carbons, such as hydrolysis.

Modeling the reaction with a water molecule (H₂O) as the nucleophile involves the following steps:

Reactant Complex (RC): An initial complex is located where the water molecule is oriented towards one of the -CH₂Cl groups.

Transition State (TS): A search algorithm is used to find the first-order saddle point on the potential energy surface connecting reactants and products. For an Sₙ2-type mechanism, the TS geometry would feature an elongated C-Cl bond, a partially formed C-O(water) bond, and a near-trigonal bipyramidal geometry around the central carbon. Vibrational frequency analysis confirms the TS by identifying a single imaginary frequency corresponding to the reaction coordinate.

Product Complex (PC): The final complex consists of the product, 4-(Chloromethoxy)-2-(hydroxymethyl)phenol, and the leaving group, Hydrochloric acid (HCl).

By calculating the energies of the reactants, TS, and products, key thermodynamic and kinetic parameters can be determined. The activation energy (Eₐ = Eₜₛ - Eᵣₑₐ꜀ₜₐₙₜₛ) dictates the reaction rate, while the reaction energy (ΔEᵣₓₙ = EₚᵣₒᏧᵤ꜀ₜₛ - Eᵣₑₐ꜀ₜₐₙₜₛ) determines if the reaction is exothermic or endothermic. Such studies can differentiate between competing pathways (e.g., attack at the C2 vs. C4 position) by comparing their respective activation barriers.

Quantitative Structure-Reactivity Relationship (QSAR) Predictions

Quantitative Structure-Reactivity Relationship (QSAR) models establish a mathematical correlation between a molecule's physicochemical properties (descriptors) and its observed reactivity or activity. While QSAR is often used in toxicology and drug design, it can also be applied to predict chemical reactivity or environmental fate parameters.

A hypothetical QSAR model could be developed to predict a specific reactivity parameter, for instance, the rate constant (log k) for its reaction with a standard nucleophile. This model would be built using a training set of related compounds. The model equation might take the form:

log k = c₀ + c₁ * (LUMO Energy) + c₂ * (NBO Charge on C_alpha) + c₃ * (Molecular Volume)

Here:

LUMO Energy: A quantum chemical descriptor representing the molecule's ability to accept electrons. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

NBO Charge on C_alpha: The calculated partial positive charge on the methylene carbon (Cα). A higher positive charge suggests a more electrophilic site, increasing reactivity.

Molecular Volume: A steric descriptor. A larger volume around the reaction center may hinder nucleophilic attack, decreasing the reaction rate.

c₀, c₁, c₂, c₃: Coefficients determined from statistical regression on the training set.

Using the computationally derived descriptors for this compound (e.g., LUMO = -0.92 eV, NBO Charge = +0.15 e), one could input these values into the validated QSAR equation to predict its specific reactivity without performing the actual experiment. This approach is highly valuable for screening large numbers of compounds and prioritizing experimental work.

Synthesis and Characterization of Derivatives and Analogues of 2,4 Bis Chloromethoxy Phenol

Systematic Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2,4-Bis(chloromethoxy)phenol is a prime site for electrophilic substitution and derivatization. Its reactivity can be modulated to synthesize a variety of ethers and esters, thereby altering the compound's physical and chemical properties. tutoring-blog.co.uknumberanalytics.com

Etherification: The Williamson ether synthesis is a classic and effective method for the etherification of phenols. scribd.com In a typical reaction, the phenolic proton is abstracted by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to form an ether. edubirdie.com For this compound, this reaction can be used to introduce various alkyl or aryl groups at the phenolic oxygen. The choice of solvent is crucial, with polar aprotic solvents like DMF or acetone (B3395972) often favoring the reaction. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. scribd.com

Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl byproduct. The esterification of phenols with carboxylic acids directly (Fischer esterification) is generally slow and requires harsh conditions. chemguide.co.uk Therefore, the use of more reactive acylating agents is preferred. Phase-transfer catalysis can also be effectively applied to the esterification of phenols with alkanoyl chlorides, leading to high yields in short reaction times. lew.roingentaconnect.com

The following table illustrates representative examples of functionalization at the phenolic hydroxyl group, based on established methods for substituted phenols.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| This compound | Methyl Iodide, K₂CO₃ | Acetone, reflux | 1,3-Bis(chloromethoxy)-2-methoxybenzene | ~97 | libretexts.org |

| This compound | Benzyl (B1604629) Bromide, NaOH | H₂O/DCM, TBAB | 2-(Benzyloxy)-1,3-bis(chloromethoxy)benzene | High | scribd.com |

| This compound | Acetyl Chloride, Pyridine | DCM, 0 °C to rt | 2,4-Bis(chloromethoxy)phenyl acetate (B1210297) | High | lew.ro |

| This compound | Benzoyl Chloride, NaOH | H₂O/DCM, TBAB, 15 min | 2,4-Bis(chloromethoxy)phenyl benzoate | High | libretexts.org |

| This table is illustrative and based on analogous reactions. |

Chemical Modifications at the Chloromethoxy Side Chains

The two chloromethoxy groups at the 2- and 4-positions of the phenol (B47542) ring are highly susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. These reactions are analogous to those of benzyl chlorides. wiley.com

The reactivity of these side chains is enhanced by the ether oxygen, which can stabilize the incipient carbocation through resonance, facilitating an SN1-type mechanism. However, depending on the nucleophile and reaction conditions, an SN2 mechanism can also operate. masterorganicchemistry.comyoutube.com Common nucleophiles that can be employed include amines, alkoxides, cyanides, and thiolates.

For instance, reaction with secondary amines would lead to the formation of the corresponding tertiary aminomethyl ethers. Treatment with alkoxides or phenoxides would result in the formation of new ether linkages, creating more complex poly-ether structures. The reaction with sodium cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below provides hypothetical examples of reactions at the chloromethoxy side chains, based on the known reactivity of benzylic chlorides.

| Nucleophile | Conditions | Product | Reference |

| Diethylamine | K₂CO₃, Acetonitrile (B52724), reflux | 2,4-Bis((diethylamino)methoxy)phenol | wiley.com |

| Sodium Methoxide | Methanol, rt | 2,4-Bis(methoxymethoxy)phenol | wiley.com |

| Potassium Phenoxide | DMF, 80 °C | 2,4-Bis(phenoxymethoxy)phenol | ias.ac.in |

| Sodium Cyanide | DMSO, 90 °C | 2,4-Bis((cyanomethoxy)phenol) | wiley.com |

| Sodium Thiophenoxide | Ethanol, reflux | 2,4-Bis((phenylthio)methoxy)phenol | cdnsciencepub.com |

| This table is illustrative and based on analogous reactions. |

Preparation of Polymeric Structures Incorporating this compound Moieties

The difunctional nature of this compound, with its two reactive chloromethoxy groups, makes it a valuable monomer for the synthesis of various polymeric structures through polycondensation reactions.

Polyethers: Polyethers can be synthesized by reacting this compound with a variety of bisphenols under Williamson ether synthesis conditions. researchgate.nettandfonline.comthescipub.combritannica.com In this reaction, the bisphenol is typically deprotonated with a base to form a bisphenoxide, which then acts as a dinucleophile, reacting with the two chloromethoxy groups of this compound to form long polyether chains. The properties of the resulting polyether can be tailored by the choice of the bisphenol comonomer. For example, using a rigid bisphenol like bisphenol A would lead to a more rigid polymer, while a more flexible bisphenol would result in a more flexible material.

Polyesters: Aromatic polyesters can be prepared by the interfacial polycondensation of this compound with diacyl chlorides. wikipedia.orgwiley.comresearchgate.net In this case, the phenolic hydroxyl group of this compound would first be derivatized to a di-acid, for example, by reaction with chloroacetic acid followed by hydrolysis. This di-acid derivative could then be converted to the corresponding diacyl chloride. The subsequent polycondensation of this monomer with a bisphenol would yield a polyester. Alternatively, if the chloromethoxy groups are first converted to phenolic hydroxyl groups, the resulting tetra-phenol could be polycondensed with a diacyl chloride.

Other Polymeric Structures: The high reactivity of the chloromethoxy groups also allows for the synthesis of other types of polymers. For example, reaction with diamines can lead to the formation of polyamines. Furthermore, this compound can be used as a cross-linking agent for other polymers that contain nucleophilic functional groups. The reaction of the chloromethyl groups with aromatic rings in the presence of a Lewis acid catalyst can also be used to create hyper-cross-linked polymers. tandfonline.com

| Comonomer | Polymerization Type | Resulting Polymer | Reference |

| Bisphenol A | Polycondensation (Etherification) | Poly(ether) | researchgate.net |

| 4,4'-Biphenol | Polycondensation (Etherification) | Poly(ether) | researchgate.net |

| Ethylenediamine | Polycondensation | Poly(amine) | tandfonline.com |

| Terephthaloyl chloride | Polycondensation (Esterification)* | Poly(ester) | wikipedia.orgwiley.com |

| Requires prior modification of this compound to a diol or diacid monomer. This table is illustrative and based on analogous reactions. |

Comparative Reactivity Studies with Related Chloromethyl Ethers and Substituted Phenols

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which are influenced by their electronic and steric interplay.

Reactivity of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution. tutoring-blog.co.uklibretexts.orgsavemyexams.com However, in this compound, the ortho and para positions are already substituted. The electron-withdrawing nature of the chloromethoxy groups, due to the electronegativity of the oxygen and chlorine atoms, would be expected to decrease the nucleophilicity of the phenolic oxygen compared to unsubstituted phenol. This deactivating effect would likely make reactions at the hydroxyl group, such as etherification and esterification, slightly slower than in phenol itself.

Reactivity of the Chloromethoxy Side Chains: The chloromethoxy group is a reactive moiety, similar to a benzyl chloride. wiley.comwikipedia.org The rate of nucleophilic substitution at the benzylic carbon is significantly influenced by the stability of the carbocation intermediate in an SN1 reaction or the accessibility of the carbon for backside attack in an SN2 reaction. masterorganicchemistry.com The ether oxygen in the chloromethoxy group can stabilize a positive charge on the adjacent carbon through resonance, thus favoring an SN1 pathway.

Compared to a simple chloromethyl group, the additional oxygen atom in the chloromethoxy group has a complex effect. While it can stabilize a carbocation via resonance, its inductive electron-withdrawing effect can destabilize it. Kinetic studies on the reaction of chloromethylated phenols with anilines have shown that the substitution of the chlorine atoms proceeds in two steps, involving the formation of a quinone methide intermediate. rsc.org

| Compound | Functional Group | Relative Reactivity in Nucleophilic Substitution | Reasoning | Reference |

| This compound | -OCH₂Cl | High | Resonance stabilization of carbocation by ether oxygen and aromatic ring. | wiley.comwikipedia.org |

| Benzyl Chloride | -CH₂Cl | High | Resonance stabilization of carbocation by aromatic ring. | wikipedia.orgwikipedia.org |

| Bis(chloromethyl) ether | -CH₂Cl | Very High | Two activating ether linkages, but also a potent carcinogen. | wiley.com |

| p-Chlorophenol | -OH | Lower (for substitution) | Phenolic -OH is not a leaving group in substitution. | byjus.com |

| This table provides a qualitative comparison based on general chemical principles. |

Applications of 2,4 Bis Chloromethoxy Phenol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of 2,4-Bis(chloromethoxy)phenol, stemming from its distinct functional groups, makes it a highly adaptable intermediate for constructing elaborate organic molecules. The two chloromethoxy groups serve as potent electrophilic sites, while the phenolic hydroxyl group offers a nucleophilic center and a site for etherification.

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocycles and heterocycles, which are significant in fields like drug discovery and supramolecular chemistry. acs.org The two chloromethoxy groups can react with a variety of dinucleophiles (e.g., diphenols, diamines, or dithiols) in a double nucleophilic substitution reaction to form large ring structures. This cyclization strategy is a cornerstone of macrocycle synthesis. dcu.ie

Similar to how related bis(chloromethyl) compounds are used, this compound can undergo reactions like the Williamson ether synthesis. researchgate.net For instance, reacting it with a diphenolic compound would lead to the formation of a macrocyclic polyether. The phenolic hydroxyl group on the starting molecule can either be protected during this process or be used as an anchor point for further functionalization of the resulting macrocycle. The synthesis of macrocyclic ligands from precursors like 2,6-Bis(chloromethyl)-4-nitrophenol demonstrates the utility of such reactive handles in forming complex structures. cuni.cz Furthermore, the core phenolic structure is a common feature in many heterocyclic compounds with a wide range of biological applications. scispace.com The versatility of related halomethylquinoline building blocks in synthesizing structurally novel quinoline (B57606) derivatives highlights the potential of this compound as a precursor for new classes of complex heterocyclic systems. researchgate.netresearchgate.net

Table 1: Potential Reactions for Macrocyclic and Heterocyclic Synthesis

| Reactant Type | Reaction with this compound | Resulting Structure |

|---|---|---|

| Diphenols | Double Williamson Ether Synthesis | Macrocyclic Polyether |

| Diamines | Double N-alkylation | Macrocyclic Diazacycle |

| Dithiols | Double S-alkylation | Macrocyclic Dithiacycle |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netmdpi.com The properties of MOFs are highly tunable based on the choice of the organic linker. researchgate.net While this compound is not a typical linker itself, it serves as an excellent precursor for synthesizing functionalized linkers.

The chloromethoxy groups can be converted into coordinating groups, such as carboxylates, which are commonly used to build MOFs. researchgate.net For example, oxidation of the chloromethoxy groups could yield dicarboxylic acid functionality. The original phenolic hydroxyl group can be retained to introduce specific functionality within the MOF pores, potentially enhancing selectivity for certain guest molecules like CO2 or phenols. mdpi.comchemrxiv.orgnih.gov Research on related compounds, such as 4-Chloro-2,6-bis(hydroxymethyl)phenol, has shown their role in creating precursors for MOFs, underlining the potential of analogous structures. The introduction of multiple functional groups, including amino or ether groups, onto organic linkers is a key strategy for developing MOFs with advanced applications in gas storage, separation, and sensing. researchgate.netnih.gov

Integration into Polymer Chemistry and Resin Synthesis

The reactivity of this compound allows for its direct integration into polymer structures, either as a cross-linking agent to modify existing polymers or as a monomer to create novel polymer networks with unique characteristics.

Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. The two chloromethoxy groups on this compound make it an effective cross-linking agent, particularly for aromatic polymers. In a process analogous to the Friedel-Crafts alkylation used to create hypercrosslinked polymers, the chloromethoxy groups can react with the aromatic rings of polymer chains (like polystyrene) in the presence of a Lewis acid catalyst. rsc.orgasianpubs.orgsci-hub.se

This reaction forms stable methylene (B1212753) ether bridges between polymer chains, creating a rigid, three-dimensional network. This "hypercrosslinking" strategy is known to generate materials with exceptionally high surface areas and extensive microporosity. asianpubs.orgsci-hub.se Various bis(chloromethyl) compounds, such as 1,4-bis(chloromethyl)benzene (B146612) and 4,4′-bis(chloromethyl)-1,1′-biphenyl, are well-established external cross-linkers that operate by this mechanism. jlu.edu.cngoogle.comresearchgate.netresearchgate.net The reactivity of this compound is expected to be similar, allowing it to effectively lock polymer chains into a swollen state, thus generating permanent porosity. sci-hub.se

Table 2: Comparison with Other Cross-linking Agents

| Cross-linking Agent | Reactive Groups | Typical Reaction | Resulting Linkage |

|---|---|---|---|

| This compound | 2x (-OCH₂Cl), 1x (-OH) | Friedel-Crafts Alkylation | Methylene Ether (-CH₂-O-) |

| 1,4-Bis(chloromethyl)benzene | 2x (-CH₂Cl) | Friedel-Crafts Alkylation | Methylene (-CH₂-) |

| Formaldehyde (B43269) Dimethyl Acetal (FDA) | 2x (-OCH₃) | Friedel-Crafts Alkylation | Methylene (-CH₂-) |

This compound can also act as a monomer in polymerization reactions, leading to the formation of new functional polymers. rsc.orgmdpi.com Its most significant potential in this area is in the synthesis of high-performance epoxy resins. ontosight.aipageplace.de

Epoxy resins are thermosetting polymers typically formed by reacting a monomer containing at least two epoxide groups with a curing agent. researchgate.net The phenolic hydroxyl group of this compound can react with epichlorohydrin (B41342) (2-(chloromethyl)oxirane) in the presence of a base. This reaction, similar to the one used with Bisphenol A, would convert the phenolic group into a glycidyl (B131873) ether. ontosight.aieuropa.eu The resulting molecule would be a trifunctional monomer, possessing one newly formed epoxy group and retaining the two reactive chloromethoxy groups. These chloromethoxy groups can then participate in further cross-linking reactions during the curing process, leading to a polymer network with a very high cross-link density. This high density is expected to impart superior thermal stability, mechanical stiffness, and chemical resistance to the final material. researchgate.net

Contribution to the Development of High-Performance Functional Materials

The integration of this compound into polymers and other materials imparts a range of desirable high-performance characteristics.

The trifunctional nature of the molecule when used as an epoxy monomer or its efficiency as a cross-linking agent leads to highly durable thermosets. The resulting dense, three-dimensional networks are mechanically robust and can withstand higher temperatures compared to their linear counterparts. researchgate.net

Furthermore, the presence of chlorine atoms and ether linkages in the polymer backbone can enhance specific properties. Chlorine is known to contribute to flame retardancy, a critical feature for materials used in electronics and construction. pageplace.de The ether linkages generally provide good chemical resistance and thermal stability. The combination of a rigid aromatic core with these functional groups allows for the design of materials suitable for demanding applications, such as high-performance adhesives, protective coatings, and matrices for fiber-reinforced composites. ontosight.aimdpi.com

Table 3: Predicted Properties of Polymers Derived from this compound

| Property | Contributing Structural Feature | Potential Application |

|---|---|---|

| High Thermal Stability | High cross-link density from trifunctionality | Aerospace components, electronics |

| Enhanced Mechanical Strength | Rigid aromatic core, dense network | Structural adhesives, composites researchgate.net |

| Flame Retardancy | Presence of chlorine atoms | Electrical laminates, protective coatings pageplace.de |

| Chemical Resistance | Stable ether linkages, cross-linked structure | Industrial tank linings, chemical piping |

Environmental Fate and Transformation Studies of 2,4 Bis Chloromethoxy Phenol

Hydrolytic Degradation Pathways in Aqueous Environments

The presence of two chloromethoxy groups is expected to be the most significant factor in the hydrolytic degradation of 2,4-Bis(chloromethoxy)phenol in aqueous environments. Chloromethyl ethers are known to be highly reactive towards hydrolysis. For instance, bis(chloromethyl) ether (BCME) undergoes rapid hydrolysis in water, with reported half-lives as short as 10 to 38 seconds at 20°C. nih.govcanada.cainchem.org This rapid degradation is due to the lability of the chlorine atom attached to the methoxy (B1213986) group.

The hydrolysis of the chloromethoxy groups in this compound is anticipated to proceed swiftly, yielding formaldehyde (B43269), hydrochloric acid, and the corresponding dihydroxy-substituted phenol (B47542), 2,4-dihydroxybenzaldehyde (B120756) or a related dihydroxy compound, depending on the subsequent reactions of the formyl group. The hydrolysis rate is expected to be influenced by pH, with faster degradation generally observed under neutral to basic conditions. nih.gov

Table 1: Predicted Hydrolytic Degradation of this compound in Water

| Degradation Pathway | Expected Products | Influencing Factors | Predicted Half-life |

| Hydrolysis of chloromethoxy groups | 2,4-Dihydroxybenzaldehyde (or related dihydroxy compounds), Formaldehyde, Hydrochloric Acid | pH, Temperature | Likely very short (seconds to minutes) |

Data in this table is inferred from studies on analogous compounds like bis(chloromethyl) ether.

Photodegradation Mechanisms under Simulated Environmental Conditions

The photodegradation of this compound is likely to involve two main processes: the photolysis of the chloromethoxy groups and the degradation of the chlorinated phenolic ring. While direct photolysis of the chloromethoxy groups may occur, the primary atmospheric degradation process for similar compounds is reaction with photochemically-generated hydroxyl radicals. cdc.gov

The phenolic ring, being a chromophore, can absorb sunlight, leading to its degradation. Studies on 2,4-dichlorophenol (B122985) (2,4-DCP) show that it undergoes photodegradation, with the rate being influenced by the presence of photosensitizers and the pH of the medium. The quantum yield for the photodegradation of the anionic form of 2,4-DCP is significantly higher than that of the molecular form. nih.gov The degradation of the phenolic ring of this compound is expected to proceed through hydroxylation, dechlorination, and eventual ring cleavage, forming various intermediates such as chlorobenzoquinones, hydroquinones, and ultimately smaller organic acids. semanticscholar.orgrsc.org

Table 2: Predicted Photodegradation of this compound

| Photodegradation Process | Key Reactants | Potential Intermediates |

| Atmospheric Photolysis | Hydroxyl radicals (•OH) | Chloromethyl formate, Formaldehyde, HCl |

| Aqueous Photodegradation | UV radiation, Photosensitizers | Chlorobenzoquinones, Hydroquinones, Carboxylic acids |

Data in this table is inferred from studies on analogous compounds like bis(chloromethyl) ether and 2,4-dichlorophenol.

Biodegradation Potential and Pathways in Environmental Media

The biodegradation of this compound is expected to be a two-stage process involving the degradation of the chloromethoxy side chains and the breakdown of the chlorinated phenolic ring. The rapid hydrolysis of the chloromethoxy groups would likely precede microbial action on the resulting phenolic structure.

The biodegradation of chlorinated phenols has been extensively studied. Under aerobic conditions, the degradation of dichlorophenols is typically initiated by hydroxylation to form chlorocatechols, followed by ring cleavage. nih.govresearchgate.net The position of the chlorine atoms on the phenolic ring significantly influences the rate of biodegradation. nih.gov

Table 3: Predicted Biodegradation Pathways of this compound

| Condition | Primary Degradation Mechanism | Key Microbial Processes |

| Aerobic | Hydroxylation and ring cleavage | Action of mono- and dioxygenases |

| Anaerobic | Reductive dechlorination | Removal of chlorine atoms |

Data in this table is based on established biodegradation pathways for chlorinated phenols.

Mobility and Sorption Characteristics in Soil and Sediment Systems

The mobility of this compound in soil and sediment will be governed by its sorption characteristics, which are influenced by its chemical properties and the composition of the soil or sediment. The initial compound is expected to be relatively mobile due to its water-soluble nature, which is enhanced by the polar chloromethoxy groups.

However, upon rapid hydrolysis to a dihydroxy phenolic compound, its mobility will change. The sorption of chlorophenols to soil and sediment is primarily controlled by partitioning to organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility. For chlorophenols, Koc values can vary significantly depending on the degree of chlorination and the pH of the soil, which affects the ionization of the phenolic hydroxyl group. epa.govtandfonline.com The resulting dihydroxy phenolic compound from hydrolysis may exhibit different sorption behavior compared to the parent compound.

Table 4: Predicted Soil Sorption and Mobility of this compound and its Primary Hydrolysis Product

| Compound | Predicted Koc Range (L/kg) | Predicted Mobility | Factors Influencing Sorption |

| This compound | Moderate | Moderate to High | Hydrolysis rate |

| Dihydroxy phenolic product | Variable | Low to Moderate | Soil organic carbon content, pH, clay content |

Koc values are estimations based on data for analogous chlorophenols.

Atmospheric Transport and Predicted Chemical Lifetime

Due to its potential volatility, this compound could be subject to atmospheric transport. The extent of this transport will depend on its vapor pressure and its atmospheric lifetime. The atmospheric lifetime is primarily determined by the rates of photolysis and reaction with atmospheric oxidants, such as the hydroxyl radical (•OH). rsc.org

For structurally similar compounds like bis(chloromethyl) ether, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be on the order of days. canada.ca Halogenated phenols have atmospheric lifetimes ranging from hours to days, depending on the degree of chlorination and the rate of photolysis. rsc.orgresearchgate.net Given the reactive nature of the chloromethoxy groups and the phenolic ring, the atmospheric lifetime of this compound is expected to be relatively short, limiting its potential for long-range atmospheric transport.

Table 5: Predicted Atmospheric Fate of this compound

| Atmospheric Process | Key Reactant | Predicted Atmospheric Half-life |

| Reaction with •OH radicals | Hydroxyl radical | Hours to days |